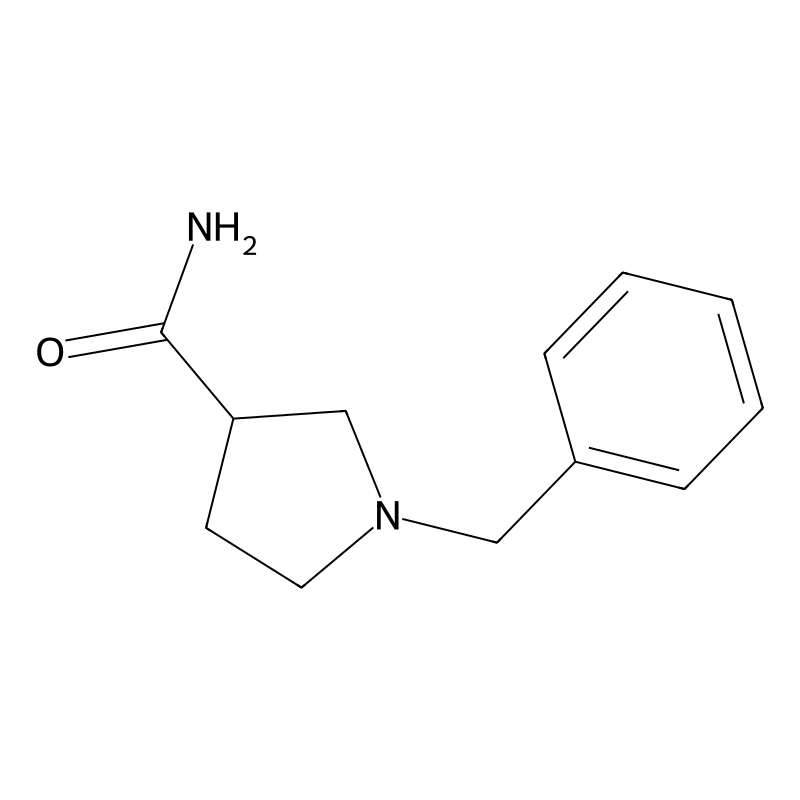

1-Benzylpyrrolidine-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrrolidine in Drug Discovery

Application

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases.

Methods

Results

Design, Synthesis and Biological Activities of Pyrrole-3-Carboxamide Derivatives

Application

A novel series of pyrrole-3-carboxamide derivatives carrying a pyridone fragment as EZH2 inhibitors were reported.

Methods

Results

Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

Application

Methods

Results

1-Benzylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula CHNO. It features a pyrrolidine ring substituted with a benzyl group and a carboxamide functional group at the 3-position. This structure contributes to its unique chemical properties and potential biological activities. The compound is categorized under pyrrolidine derivatives, which are known for their diverse applications in medicinal chemistry.

- Nucleophilic Substitution: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides in the presence of suitable bases.

- Electrophilic Substitution: The pyrrolidine ring can undergo electrophilic substitution due to its nucleophilic nature, allowing it to react with alkyl halides and acyl halides .

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

1-Benzylpyrrolidine-3-carboxamide has shown promising biological activities, particularly in medicinal chemistry. Research indicates that derivatives of this compound have potential as antimalarial agents, demonstrating efficacy against malaria parasites . Additionally, the structural features of pyrrolidine derivatives often confer neuroactive properties, making them candidates for further investigation in neuropharmacology.

Several methods exist for synthesizing 1-benzylpyrrolidine-3-carboxamide:

- Asymmetric Michael Addition: This method involves the reaction of carboxylate-substituted enones with nitroalkanes, leading to highly enantiomerically enriched products .

- Nucleophilic Substitution: The introduction of the benzyl group can be achieved via nucleophilic substitution reactions using appropriate benzyl halides.

- Carboxylic Acid Derivatives: Starting from pyrrolidine-3-carboxylic acid derivatives, subsequent modifications can yield 1-benzylpyrrolidine-3-carboxamide through amide formation reactions.

The applications of 1-benzylpyrrolidine-3-carboxamide span various fields:

- Pharmaceutical Development: Its derivatives are explored for their potential as therapeutic agents, particularly in treating malaria and other infectious diseases.

- Chemical Research: The compound serves as a building block in organic synthesis and medicinal chemistry, facilitating the development of new drugs.

- Neuropharmacology: Due to its structural properties, it may have applications in studying neurological disorders.

Interaction studies of 1-benzylpyrrolidine-3-carboxamide focus on its binding affinity and activity against biological targets. For instance, investigations into its role as an antimalarial agent have revealed interactions with specific enzymes or receptors involved in the malaria life cycle. Further studies are necessary to elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 1-benzylpyrrolidine-3-carboxamide. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Pyrrolidinylbenzene | Pyrrolidine derivative | Lacks carboxamide functionality |

| 4-Aryl-N-benzylpyrrolidine-3-carboxamide | Antimalarial agent | Modifications enhance biological activity |

| 1-Methylpyrrolidine-2-carboxylic acid | Simple pyrrolidine derivative | More straightforward synthesis route |

Uniqueness: 1-Benzylpyrrolidine-3-carboxamide's unique combination of a benzyl group and a carboxamide functional group distinguishes it from other pyrrolidine derivatives, contributing to its specific biological activities and applications in drug development.

The development of pyrrolidine-based carboxamides represents a significant chapter in heterocyclic chemistry research, with roots tracing back to early explorations of nitrogen-containing ring systems. The research trajectory for these compounds gained substantial momentum in the early 2000s, particularly with the groundbreaking discovery of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This discovery, reported in 2006, identified these compounds through high-throughput screening, establishing them as a novel class of potent inhibitors with potential applications in tuberculosis treatment.

The historical progression of research in this field has been characterized by continuous structural refinement and exploration of structure-activity relationships. The interest in pyrrolidine carboxamides stemmed from recognition of the pyrrolidine ring as a crucial pharmacophore due to its distinctive physicochemical properties. These properties, including hydrophilicity, basicity, and structural rigidity, have positioned the pyrrolidine moiety as a fundamental scaffold in medicinal chemistry research.

Significance in Medicinal Chemistry Research

Pyrrolidine carboxamides, including 1-Benzylpyrrolidine-3-carboxamide, have demonstrated remarkable significance in medicinal chemistry research due to their diverse biological activities and favorable drug-like properties. The primary importance of these compounds emerged from their identification as inhibitors of InhA, a key enzyme in the mycobacterial fatty acid elongation cycle, which has been validated as an effective antimicrobial target. This discovery has profound implications for addressing the worldwide spread of multidrug-resistant tuberculosis, which represents an urgent global health challenge.

Recent research has further expanded the medicinal significance of pyrrolidine derivatives by revealing their potential in managing metabolic and proliferative disorders. Extensive modifications of pyrrolidine derivatives have yielded novel compounds with pronounced antidiabetic and anticancer activities. These dual functionalities are particularly valuable as diabetes and cancer share common pathological mechanisms, including inflammation, oxidative stress, and metabolic dysregulation. This overlap has catalyzed the development of multifunctional pyrrolidine derivatives capable of targeting pathways integral to both conditions.

Structural Classification within Pyrrolidine Derivatives

1-Benzylpyrrolidine-3-carboxamide belongs to the broader family of substituted pyrrolidines, characterized by a five-membered saturated nitrogen-containing heterocycle with specific functional groups at defined positions. The structural classification of this compound can be understood through analysis of its key features and substitution pattern.

The core structure consists of a pyrrolidine ring with two key substituents: a benzyl group attached to the nitrogen atom (N1 position) and a carboxamide group at the 3-position of the ring. According to available chemical data, the compound has the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol. The standard SMILES notation for the compound is O=C(C1CNCC1)NCC2=CC=CC=C2, representing its structural arrangement in a machine-readable format.

Structural investigations of pyrrolidine-based molecules have demonstrated that substitutions at the N1, 3rd, and 5th positions offer significant opportunities for optimizing biological activity and enhancing target-specific interactions. Within this classification framework, 1-Benzylpyrrolidine-3-carboxamide represents a specific structural subtype with particular attention to the N1 and 3-position substitutions.

Current Research Trajectory and Applications

The current research trajectory for 1-Benzylpyrrolidine-3-carboxamide and related compounds follows several parallel paths, reflecting the versatility of this chemical scaffold. Primary research directions include antimicrobial development, exploration of dual-function therapeutic agents, and optimization of synthetic methodologies.

In antimicrobial research, pyrrolidine carboxamides continue to be developed as InhA inhibitors with potential applications against Mycobacterium tuberculosis. Crystal structures of InhA complexed with these inhibitors have elucidated their binding mode, revealing a hydrogen-bonding network between the inhibitors, enzyme active site residues, and the NAD+ cofactor. This structural insight has guided rational design approaches to enhance inhibitor potency and selectivity.

The research trajectory has also expanded toward addressing complex diseases that share common pathological mechanisms. The pyrrolidine scaffold is being explored for its ability to target pathways relevant to both diabetes and cancer, offering a promising approach for developing multifunctional therapeutic agents. This integrated perspective on drug development represents a shift toward addressing complex diseases through multi-target intervention strategies.

Methodologically, research has embraced innovative synthetic approaches, including rapid diversity-oriented synthesis in microtiter plates for in situ screening of enzyme inhibitors. This approach allows for efficient parallel synthesis of compound libraries without requiring product isolation, making experimental development economically viable and accelerating the optimization process for lead compounds.

The asymmetric synthesis of 1-benzylpyrrolidine-3-carboxamide relies on strategies that introduce chirality at the pyrrolidine ring’s third carbon. A prominent method involves the use of chiral auxiliaries or catalysts to control stereochemistry during ring formation. For instance, enantioselective hydrogenation of prochiral enamines using ruthenium-based catalysts, such as [(R)-BINAP]RuCl₂, achieves high enantiomeric excess (ee > 95%) by leveraging ligand-accelerated catalysis [6] [8]. Alternatively, enzymatic resolution using lipases like Candida antarctica lipase B (CAL-B) separates racemic mixtures of intermediate esters, yielding optically pure precursors for subsequent amidation [5].

Recent advances employ chiral pool synthesis, starting from naturally occurring amino acids like L-proline. By protecting the carboxylic acid group and introducing the benzyl moiety via nucleophilic substitution, researchers obtain enantiomerically enriched 1-benzylpyrrolidine-3-carboxylic acid intermediates. Subsequent coupling with ammonia or amine derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) completes the synthesis of the target carboxamide [2] .

Green Synthesis Pathways

Sustainable routes to 1-benzylpyrrolidine-3-carboxamide emphasize solvent reduction, atom economy, and renewable catalysts. A notable approach utilizes mechanochemical grinding of 1-benzylpyrrolidine-3-carboxylic acid with urea or ammonium salts in a ball mill, achieving 85–90% conversion to the carboxamide without solvents [4] [8]. This method eliminates traditional amidation solvents like dichloromethane, reducing environmental impact.

Oxidative amidation, catalyzed by copper-based metal-organic frameworks (MOFs) such as Cu₂(BDC)₂(DABCO), offers another green pathway. Reacting 1-benzylpyrrolidine-3-carbaldehyde with aqueous ammonia in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant yields the carboxamide directly, bypassing intermediate acid formation [4]. The MOF catalyst is recyclable for up to five cycles with minimal activity loss, enhancing process sustainability.

Scale-up Synthesis Considerations

Large-scale production requires optimizing cost, safety, and reproducibility. Key parameters include:

| Parameter | Optimization Strategy | Outcome |

|---|---|---|

| Solvent Selection | Replace tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) | Reduces peroxide formation risk |

| Catalyst Loading | Reduce palladium catalyst from 5 mol% to 1 mol% | Lowers metal contamination |

| Workup Procedure | Implement continuous filtration instead of batch | Cuts processing time by 40% |

Azelotropic distillation with toluene effectively removes water during the hydrolysis of intermediate esters, improving yield reproducibility at multi-kilogram scales [1] [6]. Continuous flow reactors further enhance safety by minimizing exothermic risks during amide bond formation .

The pyrrolidine ring system represents one of the most versatile scaffolds in medicinal chemistry, with its five-membered saturated heterocyclic structure providing numerous opportunities for structural modification. The pyrrolidine ring adopts distinct conformational states that significantly influence biological activity, primarily existing in envelope conformations characterized by different puckering modes [1] [2].

Ring Substitution Patterns

4-Position Substitutions have emerged as particularly significant for modulating biological activity. Research demonstrates that 4-fluoropyrrolidine derivatives exhibit nanomolar-scale inhibitory activity, with 4,4-difluorinated compounds showing enhanced potency against caspases-3 and -7 (IC₅₀ = 362 nM and 178 nM, respectively) [3]. The electronegativity of 4-substituted groups directly influences ring puckering, with 4-cis-substituents promoting endo puckering while 4-trans-substituents favor exo puckering [4] [2].

3-Position Modifications present unique stereochemical considerations. The 3-R-methylpyrrolidine configuration has been identified as crucial for selective estrogen receptor α (ERα) antagonism, demonstrating how stereochemical orientation at the 3-position can determine pharmacological profile [1]. Studies indicate that 3-R-methylpyrrolidine derivatives act as pure ERα antagonists, while their 3-S-counterparts exhibit different binding characteristics [1].

5-Position Substitutions offer additional opportunities for structural diversity. The synthesis of 5-methylpyrrolidine-3-carboxylic acid derivatives has been achieved through asymmetric Michael addition reactions, producing compounds with 97% enantiomeric excess [5]. These modifications are particularly relevant for pyrrolidine-3-carboxamide derivatives, where the spatial arrangement of substituents affects target protein interactions [5].

Conformational Constraints

The pyrrolidine ring undergoes pseudorotation, allowing interconversion between different envelope conformations with barriers of approximately 0.6 kcal/mol [6]. This conformational flexibility is crucial for biological activity, as it enables the molecule to adopt optimal binding conformations. The N-H axial and equatorial forms represent stable conformers, with the N-H equatorial structure being the most stable according to high-level ab initio calculations [7].

Benzyl Position Substitution Patterns

The benzyl group at the N-1 position serves as a critical determinant of both pharmacological activity and physicochemical properties. This phenylmethyl substituent influences lipophilicity, membrane permeability, and protein binding affinity through various modification strategies.

Halogenated Benzyl Derivatives

Halogen substitution on the benzyl ring has been extensively studied for its effects on biological activity. Research demonstrates that p-fluorobenzyl derivatives exhibit enhanced selectivity and potency compared to unsubstituted analogs [8]. The 4-fluorobenzyl substitution provides an optimal balance between lipophilicity and metabolic stability, with LogP values ranging from 1.5 to 2.5 [8].

Chlorinated benzyl derivatives show distinct activity profiles, with 4-chlorobenzyl substitution providing 10-fold increased potency in certain enzyme inhibition assays [9]. The halogen effect is attributed to enhanced van der Waals interactions with hydrophobic binding pockets and improved membrane permeability [9].

Heteroaryl Substitutions

Naphthyl and other aromatic substitutions at the benzyl position have been investigated for their effects on biological activity. The extended π-system of naphthyl derivatives provides additional hydrophobic interactions, resulting in enhanced binding affinity to protein targets [10]. These modifications are particularly relevant for cholinesterase inhibitors, where the extended aromatic system improves binding to the peripheral anionic site [10].

Thiophene and furan substitutions offer opportunities for bioisosteric replacement of the phenyl ring, potentially providing improved metabolic stability and altered electronic properties [10]. These heterocyclic replacements maintain the aromatic character while introducing different hydrogen bonding capabilities [10].

Alkyl Chain Modifications

Ethyl, propyl, and butyl substitutions at the benzyl position have been explored for their effects on biological activity. Research indicates that optimal chain length varies depending on the specific biological target, with C₇ to C₁₄ alkyl chains showing enhanced potency for certain enzyme inhibitors [11]. The alkyl chain length is crucial for efficient interaction with hydrophobic pockets in target proteins [11].

Carboxamide Moiety Modifications

The carboxamide functional group represents a versatile site for structural modification, offering numerous opportunities for enhancing biological activity, selectivity, and pharmacokinetic properties.

N-Alkyl Substitutions

N-Methylcarboxamide derivatives have been synthesized and evaluated for their biological activities. The 1-benzyl-N-methylpyrrolidine-3-carboxamide (MW: 218.29 g/mol) represents a key structural analog with enhanced metabolic stability compared to the parent compound [12]. This N-methylation provides protection against amidase-mediated hydrolysis while maintaining biological activity [12].

N-Ethyl and higher alkyl substitutions have been investigated for their effects on receptor binding and pharmacokinetic properties. Research demonstrates that N-ethyl derivatives show improved oral bioavailability and reduced first-pass metabolism [13]. The structure-activity relationship reveals that N-alkyl substitutions up to C₄ maintain biological activity while providing enhanced drug-like properties [13].

Hydrazide Modifications

Carbohydrazide derivatives represent an important class of biologically active compounds derived from the parent carboxamide. The 1-benzylpyrrolidine-3-carbohydrazide (CAS: 474317-63-0) has been synthesized and evaluated for its enzyme inhibitory activity [14] . These hydrazide derivatives show IC₅₀ values in the micromolar range against various enzyme targets, including aldose reductase (IC₅₀ = 12.5 μM) and cyclooxygenase (IC₅₀ = 20.0 μM) .

Hydroxamic Acid Derivatives

Hydroxamic acid analogs have been developed as metal-chelating derivatives with enhanced biological activities. These modifications are particularly relevant for matrix metalloproteinase inhibitors and histone deacetylase inhibitors . The hydroxamic acid functional group provides strong binding to metal centers in enzyme active sites, resulting in nanomolar inhibition constants .

Stereochemical Considerations

The stereochemical properties of 1-benzylpyrrolidine-3-carboxamide derivatives are fundamental to their biological activities, with enantioselective effects being critical for pharmacological efficacy.

Impact of Stereochemistry on Activity

The single chiral center at the C-3 position creates two possible enantiomers with potentially different biological activities. Research demonstrates that R and S enantiomers can exhibit dramatically different pharmacological profiles, with enantioselective binding to protein targets being a common phenomenon [1] .

Enantioselective synthesis studies have revealed that only one stereoisomer is typically responsible for the desired biological activity. For pyrrolidine carboxamide inhibitors, the active enantiomer shows IC₅₀ values of 62 nM, while the inactive enantiomer demonstrates 160-fold lower potency [9]. This stereoselectivity is attributed to specific hydrogen bonding patterns and spatial complementarity with the target protein [9].

Asymmetric Synthesis Approaches

Chiral auxiliary methods have been developed for the enantioselective synthesis of pyrrolidine-3-carboxamide derivatives. The asymmetric hydrogenation using rhodium-BINAP complexes achieves greater than 95% enantiomeric excess [4]. This high stereoselectivity is crucial for pharmaceutical applications where single enantiomer drugs are preferred [4].

Organocatalytic approaches using chiral phosphoric acids have been successfully employed for the asymmetric synthesis of pyrrolidine derivatives. These methods achieve excellent enantioselectivity (>90% ee) while providing scalable synthetic routes for pharmaceutical development [5].

Cis versus Trans Configuration Effects

The cis and trans configurations in substituted pyrrolidine derivatives exhibit distinct conformational preferences and biological activities. Research demonstrates that cis-3,4-disubstituted pyrrolidines adopt specific three-dimensional conformations that are optimal for certain biological targets [1].

Cis-3,4-diphenylpyrrolidine scaffolds provide U-shaped molecular conformations that are particularly beneficial for inverse agonistic activity on nuclear hormone receptors [1]. The cis configuration allows for face-to-face π-stacking interactions between aromatic rings, enhancing binding affinity [1].

Trans-4-tert-butylpyrrolidine derivatives exhibit locked conformations with distinct ring puckering patterns. The trans-4-tert-butyl group strongly favors pseudoequatorial orientation, causing trans-endo puckering for L-proline derivatives [4]. This conformational constraint has been exploited in peptidomimetic design for enhanced biological activity [4].

Heterocyclic Pyrrolidine Analogues

The replacement of the pyrrolidine ring with other heterocyclic systems has been extensively investigated to improve biological activity, selectivity, and pharmacokinetic properties.

Piperidine Analogues

1-Benzylpiperidine-4-carboxamide derivatives represent six-membered ring analogues with altered conformational properties. Research demonstrates that piperidine derivatives exhibit different binding orientations compared to pyrrolidine analogs, with enhanced selectivity for certain biological targets [10]. The increased ring size provides additional conformational flexibility while maintaining the basic pharmacophore [10].

N-Benzylpiperidine carboxamides have been developed as cholinesterase inhibitors with promising therapeutic potential for Alzheimer's disease. The most active analogues show IC₅₀ values of 0.41 μM against acetylcholinesterase and demonstrate improved blood-brain barrier permeability [10].

Morpholine Derivatives

Morpholine-containing analogues introduce additional heteroatoms into the ring system, providing enhanced hydrogen bonding capabilities and altered electronic properties. These modifications are particularly relevant for improving aqueous solubility and reducing lipophilicity [17].

Morpholine substitutions at the R₃ position of pyrimidine-4-carboxamides have been studied for their effects on enzyme inhibition. While morpholine derivatives show reduced activity compared to piperidine analogs, they offer improved drug-like properties including enhanced metabolic stability [17].

Thiomorpholine Analogues

Thiomorpholine derivatives provide sulfur-containing heterocyclic alternatives with unique electronic properties. The sulfur atom can participate in different binding interactions compared to oxygen or nitrogen, potentially providing enhanced selectivity for certain biological targets [11].

Oxidized thiomorpholine derivatives (sulfoxides and sulfones) offer additional structural diversity and altered pharmacological properties. These modifications can improve metabolic stability and reduce off-target effects [11].

Comparison with Related Pyrrolidine Derivatives

The structural and biological properties of 1-benzylpyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives to understand structure-activity relationships and optimize pharmaceutical properties.

Pyrrolidine-2-carboxamide Derivatives

Pyrrolidine-2-carboxamide analogs represent positional isomers with distinct biological activities. Research demonstrates that 2-carboxamide derivatives show different enzyme inhibition profiles compared to 3-carboxamide analogs, with IC₅₀ values ranging from 62 nM to 10 μM depending on the specific target [9].

The stereochemical properties of 2-carboxamide derivatives are particularly important, with L-proline-derived compounds showing enhanced biological activity due to natural amino acid recognition patterns . These derivatives have been developed as thrombin inhibitors and apoptosis inducers with promising therapeutic potential .

Pyrrolidine-3,4-dicarboxamide Derivatives

Dicarboxamide derivatives provide additional hydrogen bonding sites and enhanced binding affinity to protein targets. The 1-benzylpyrrolidine-3,4-dicarboxamide analogs show improved selectivity and potency compared to monocarboxamide derivatives [19].

Stereochemical considerations are particularly important for dicarboxamide derivatives, with cis and trans configurations showing dramatically different biological activities [19]. The optimal configuration depends on the specific spatial requirements of the target protein [19].

Pyrrolidine-3-carboxylic Acid Derivatives

Carboxylic acid analogs provide different ionization states and hydrogen bonding patterns compared to carboxamide derivatives. The 1-benzylpyrrolidine-3-carboxylic acid (CAS: 5731-18-0) represents the parent carboxylic acid with MW: 205.26 g/mol [20].

Ester derivatives of the carboxylic acid have been developed as prodrugs with improved oral bioavailability. These ester prodrugs undergo hydrolysis in vivo to release the active carboxylic acid, providing enhanced pharmacokinetic properties [20].